molecular formula C12H17N3O B7562859 1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone

1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone

Cat. No. B7562859
M. Wt: 219.28 g/mol
InChI Key: PXXQFPRWHFSXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone, also known as PYPE, is a chemical compound that has gained interest in scientific research due to its potential therapeutic effects. In

Mechanism of Action

The exact mechanism of action of 1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. This increase in neurotransmitter levels is believed to be responsible for the anxiolytic and antidepressant effects of this compound. Additionally, this compound has been shown to reduce the withdrawal symptoms associated with drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone in lab experiments is its potential therapeutic effects. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain studies.

Future Directions

There are several future directions for research involving 1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone. One potential area of research is the development of this compound-based drugs for the treatment of anxiety, depression, and drug addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, more research is needed to determine the optimal dosage and administration methods for this compound.
In conclusion, this compound is a chemical compound that has gained interest in scientific research due to its potential therapeutic effects. While further research is needed to fully understand its mechanism of action and potential side effects, this compound has the potential to be a valuable tool in the development of new drugs for the treatment of anxiety, depression, and drug addiction.

Synthesis Methods

1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone can be synthesized using a two-step process. The first step involves the reaction of 2-chloromethylpyridine with piperazine to form 1-(4-piperazin-1-ylmethyl)pyridine. The second step involves the reaction of 1-(4-piperazin-1-ylmethyl)pyridine with acetyl chloride to form this compound.

Scientific Research Applications

1-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]ethanone has been studied for its potential therapeutic effects in various scientific research studies. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been studied for its potential use in treating drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-11(16)15-8-6-14(7-9-15)10-12-4-2-3-5-13-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXQFPRWHFSXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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